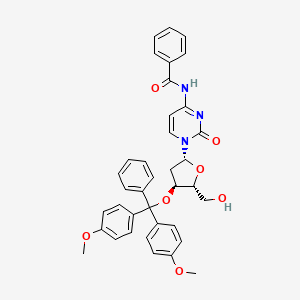

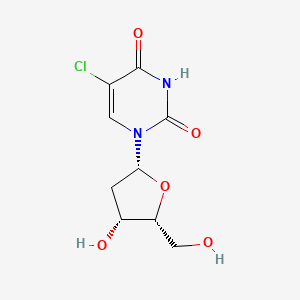

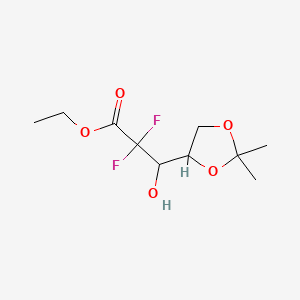

![molecular formula C₄₅H₈₄N₂O₁₇ B1146246 2'-O-[(2-Methoxyethoxy)methyl] Roxithromycin CAS No. 425365-66-8](/img/structure/B1146246.png)

2'-O-[(2-Methoxyethoxy)methyl] Roxithromycin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 2'-O-[(2-Methoxyethoxy)methyl] Roxithromycin involves the reaction of β-methoxy ethoxy methyl chloride with Oximido erythrocin, which is derived from Erythromycin through oximation with Sulfocyanic acid. This process is a significant improvement over traditional methods, aiming to enhance the antibiotic's stability and efficacy (Ning Ying-jian, 2004).

Molecular Structure Analysis

The molecular structure of 2'-O-[(2-Methoxyethoxy)methyl] Roxithromycin is characterized by the addition of a 9-[O-[(2-methoxyethoxy)methyl]oxime] group to the erythromycin backbone. This modification significantly influences the compound's interaction with bacterial ribosomes, enhancing its antibacterial activity while maintaining a similar action mechanism to erythromycin (J. Gharbi-Benarous et al., 1991).

Chemical Reactions and Properties

2'-O-[(2-Methoxyethoxy)methyl] Roxithromycin undergoes typical reactions associated with macrolides, including hydrolysis and oxidation. The introduction of the methoxyethoxy methyl group at the 9 position significantly alters its chemical reactivity, particularly in relation to hydrolysis, making it more stable in acidic environments compared to erythromycin (Qi Jia-jun, 2010).

Physical Properties Analysis

The physical properties of 2'-O-[(2-Methoxyethoxy)methyl] Roxithromycin, such as solubility and stability, are improved compared to its parent compound, erythromycin. These enhancements contribute to its better pharmacokinetic profile, including increased bioavailability and a longer half-life, which allows for more effective dosing regimens (A. Markham & D. Faulds, 1994).

Chemical Properties Analysis

The chemical stability of 2'-O-[(2-Methoxyethoxy)methyl] Roxithromycin is significantly higher than that of erythromycin, largely due to its resistance to acidic conditions. This stability is crucial for oral administration, as it ensures that a larger proportion of the drug reaches the systemic circulation intact. Furthermore, the compound exhibits a broad spectrum of antibacterial activity, effectively targeting both gram-positive and gram-negative bacteria (J. Chantot, A. Bryskier, J. Gasc, 1986).

科学的研究の応用

Antibacterial Activity and Clinical Efficacy

Roxithromycin is a macrolide antibiotic with a broad spectrum of antibacterial activity. It is structurally related to erythromycin and has demonstrated effectiveness against a variety of pathogens, including Staphylococcus aureus, Streptococcus pneumoniae, and Mycoplasma pneumoniae. Clinical studies have confirmed its efficacy in treating respiratory tract infections, genitourinary tract infections, and skin and soft tissue infections (Young, Gonzalez, & Sorkin, 1989).

Pharmacokinetic Properties

Roxithromycin is characterized by excellent enteral absorption, achieving high concentrations in most tissues and body fluids. Its pharmacokinetic profile suggests that it can be a useful alternative for antibacterial therapy, particularly when macrolides are considered appropriate (Young, Gonzalez, & Sorkin, 1989).

Analytical Methods for Quantification

Analytical methods for quantifying Roxithromycin in various matrices are critical for understanding drug behavior, metabolism, and impurities. High-Performance Liquid Chromatography (HPLC) coupled with various detection systems is predominantly used for this purpose. These analytical techniques are essential for quality control and ensuring the therapeutic efficacy of Roxithromycin (Martins Marcus Vinicius Rubatino et al., 2020).

特性

IUPAC Name |

(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-(2-methoxyethoxymethoxy)-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H84N2O17/c1-16-33-45(10,52)38(48)28(4)35(46-59-25-57-20-18-54-14)26(2)22-43(8,51)40(64-42-37(58-24-56-19-17-53-13)32(47(11)12)21-27(3)60-42)29(5)36(30(6)41(50)62-33)63-34-23-44(9,55-15)39(49)31(7)61-34/h26-34,36-40,42,48-49,51-52H,16-25H2,1-15H3/b46-35+/t26-,27-,28+,29+,30-,31+,32+,33-,34+,36+,37-,38-,39+,40-,42+,43-,44-,45-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYAPHMSJPGQOSY-OTHJGQCISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OCOCCOC)(C)O)C)C)O)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/OCOCCOC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)OCOCCOC)(C)O)C)C)O)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H84N2O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857986 |

Source

|

| Record name | PUBCHEM_71750076 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

925.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-O-[(2-Methoxyethoxy)methyl] Roxithromycin | |

CAS RN |

425365-66-8 |

Source

|

| Record name | PUBCHEM_71750076 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。